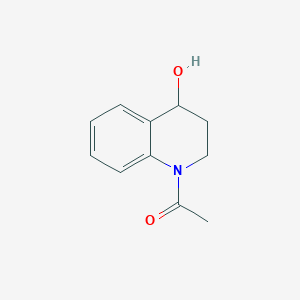
1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
説明
“1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” is a chemical compound with the IUPAC name 1-acetyl-1,2,3,4-tetrahydro-4-quinolinol . It has a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of this compound involves a practical method for the first stereoselective synthesis of diethyl cis - and trans - (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates, as well as ethyl cis - and trans - (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinates . The main feature of this method is the regioselective 1,4-phosponylation to N -Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction to give the cis stereoisomers as favored products, which were converted into trans stereoisomers through the Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one” can be represented by the InChI code: 1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a regioselective 1,4-phosponylation to N -Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction . The cis stereoisomers are the favored products, which are converted into trans stereoisomers through the Mitsunobu reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.23 .科学的研究の応用
Synthesis and Characterization in Ligand Complexes
The compound has been utilized in the synthesis of new tridentate iminooxime ligands, specifically in the formation of complexes with Co(III) ions. This research highlights its role in the creation of ligands with potential applications in coordination chemistry and materials science (Mutlu & Irez, 2008).
Catalyst in Organic Synthesis
It serves as a starting material in tungstate-catalyzed oxidation processes. This process is crucial for the synthesis of cyclic hydroxamic acids, which are biologically active compounds, suggesting its importance in organic synthesis and pharmaceutical research (Murahashi, Oda, Sugahara, & Masui, 1990).
Preparation of Functionalized Compounds
This compound is instrumental in preparing quinoline-2,4-dione functionalized triazol-4-ylmethanols, triazole-4-carbaldehydes, and triazole-4-carboxylic acids. These processes are significant for the development of new compounds with potential applications in medicinal chemistry and drug design (Milićević et al., 2020).
Role in the Synthesis of Natural Product Derivatives
It is used in the efficient synthesis of various tetrahydroquinoline derivatives, which are structural features of many natural products. This highlights its role in the synthesis of biologically active molecules, potentially expanding the scope of natural product chemistry (Zhang & Li, 2002).
Anticancer Activity
Derivatives of this compound, such as 1-aroylindoline and 1-aroyl-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for their anticancer activity. This demonstrates its potential in the development of novel anticancer drugs (Liou et al., 2008).
Synthesis of Anticancer Agents
Its derivatives have been studied as potential anticancer agents. The synthesis and modification of these derivatives contribute to the discovery of novel and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Diastereoselective Synthesis
The compound is pivotal in the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters, underlining its significance in the creation of stereospecific compounds for various applications in chemistry and drug development (Bunce, Herron, Johnson, & Kotturi, 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFKTDSAJVNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



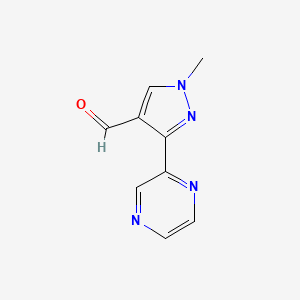
![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)
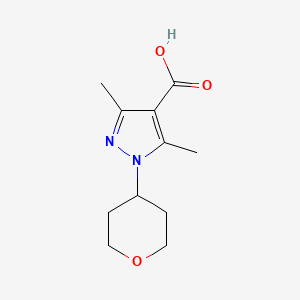
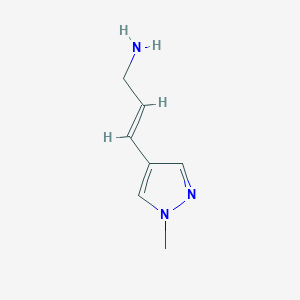
![6-Oxaspiro[4.5]decan-9-one](/img/structure/B1426894.png)
![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)
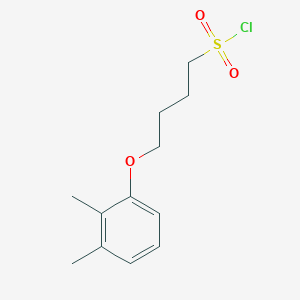
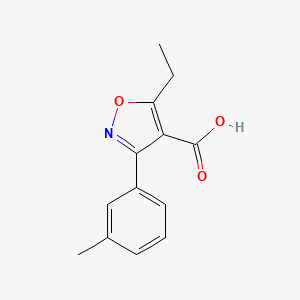

![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)

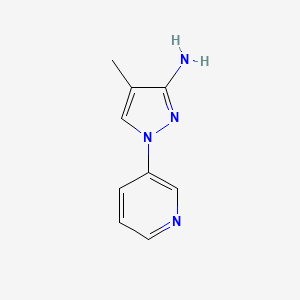
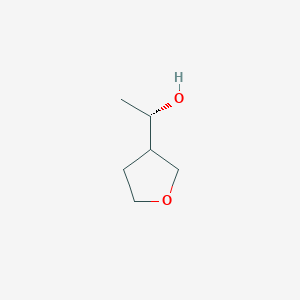
![2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1426911.png)